1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClN2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with an oxan-4-yl group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-(Oxan-4-yl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-(Oxan-4-yl)-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
- 1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride
- 1-(Oxan-4-yl)-1H-pyrazole-3-sulfonyl chloride
Comparison: 1-(Oxan-4-yl)-1H-pyrazole-5-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the pyrazole ring. This positional isomerism can lead to differences in reactivity and applications. For example, the 5-sulfonyl chloride derivative may exhibit different biological activity compared to the 4-sulfonyl chloride derivative, making it a valuable compound for specific research purposes.
Properties
IUPAC Name |
2-(oxan-4-yl)pyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c9-15(12,13)8-1-4-10-11(8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBINYQUIUSPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=CC=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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